3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid
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Overview
Description
3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid is an organic compound that features a dimethylcarbamoyl group attached to a hydroxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like benzene or xylene and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Shares the hydroxybenzoic acid core but lacks the dimethylcarbamoyl group.
3-(Carbamoyl)-2-hydroxybenzoic acid: Similar structure but with a carbamoyl group instead of a dimethylcarbamoyl group.
Uniqueness
3-(Dimethylcarbamoyl)-2-hydroxybenzoic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(dimethylcarbamoyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-11(2)9(13)6-4-3-5-7(8(6)12)10(14)15/h3-5,12H,1-2H3,(H,14,15) |
InChI Key |
QVROUOGXQHYUNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)C(=O)O)O |
Origin of Product |
United States |
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